Cas no 1824305-32-9 (Cyclopropanepropanoic acid, α-hydroxy-1-methyl-)

Cyclopropanepropanoic acid, α-hydroxy-1-methyl- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanepropanoic acid, α-hydroxy-1-methyl-
- 2-Hydroxy-3-(1-methylcyclopropyl)propanoic acid
- EN300-1854964
- SCHEMBL7107840
- 1824305-32-9
-
- インチ: 1S/C7H12O3/c1-7(2-3-7)4-5(8)6(9)10/h5,8H,2-4H2,1H3,(H,9,10)
- InChIKey: NFAYYSFVQYVYCQ-UHFFFAOYSA-N
- ほほえんだ: C1(C)(CC(O)C(O)=O)CC1
計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Predicted)
- ふってん: 280.2±13.0 °C(Predicted)
- 酸性度係数(pKa): 3.86±0.11(Predicted)
Cyclopropanepropanoic acid, α-hydroxy-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854964-5.0g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1854964-0.5g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1854964-5g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1854964-10g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1854964-1.0g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1854964-0.05g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1854964-2.5g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1854964-10.0g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1854964-0.1g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1854964-0.25g |
2-hydroxy-3-(1-methylcyclopropyl)propanoic acid |
1824305-32-9 | 0.25g |
$840.0 | 2023-09-18 |
Cyclopropanepropanoic acid, α-hydroxy-1-methyl- 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Cyclopropanepropanoic acid, α-hydroxy-1-methyl-に関する追加情報
Introduction to Cyclopropanepropanoic acid, α-hydroxy-1-methyl- (CAS No. 1824305-32-9)
Cyclopropanepropanoic acid, α-hydroxy-1-methyl- (CAS No. 1824305-32-9) is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of α-hydroxy carboxylic acids, which are well-known for their role in various biochemical pathways and their applications in the synthesis of pharmaceutical intermediates.
The molecular structure of this compound features a cyclopropane ring fused with a propanoic acid moiety, which is further substituted with an α-hydroxy group and a methyl group. This specific arrangement of functional groups makes it a versatile scaffold for the development of novel molecules with potential therapeutic benefits. The cyclopropane ring, in particular, is known for its strain energy, which can influence the reactivity and biological activity of the molecule.
Recent studies have highlighted the importance of Cyclopropanepropanoic acid, α-hydroxy-1-methyl- (CAS No. 1824305-32-9) in the context of drug discovery and medicinal chemistry. Researchers have been exploring its potential as a precursor in the synthesis of various bioactive compounds. The presence of both an α-hydroxy group and a carboxylic acid group provides multiple sites for chemical modification, allowing for the creation of derivatives with tailored properties.
One of the most promising applications of this compound is in the development of antimicrobial agents. The structural features of Cyclopropanepropanoic acid, α-hydroxy-1-methyl-, such as the cyclopropane ring and the hydroxyl group, have been shown to interact with biological targets in microorganisms, leading to inhibition of their growth. Preliminary studies have demonstrated its efficacy against certain strains of bacteria and fungi, making it a valuable candidate for further investigation.
In addition to its antimicrobial properties, this compound has also shown potential in the field of anti-inflammatory research. The α-hydroxy group is known to participate in various biochemical reactions that are relevant to inflammation pathways. By modulating these pathways, Cyclopropanepropanoic acid, α-hydroxy-1-methyl-, may offer a new approach to treating inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and asymmetric synthesis, have been employed to achieve the desired molecular structure. These methods not only enhance the efficiency of production but also allow for greater control over the stereochemistry of the final product.
The pharmacological profile of Cyclopropanepropanoic acid, α-hydroxy-1-methyl-, is still under extensive investigation. However, initial pharmacokinetic studies suggest that it exhibits good oral bioavailability and moderate metabolic stability. These characteristics make it a promising candidate for further development into an oral therapeutic agent.
Future research directions include exploring the compound's potential as a lead molecule for drug development and conducting more comprehensive toxicological studies to assess its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these efforts and bring this promising compound closer to clinical application.
The unique structural features of Cyclopropanepropanoic acid, α-hydroxy-1-methyl-, combined with its demonstrated biological activities, make it a fascinating subject for further study in medicinal chemistry. As research continues to uncover new applications and optimize synthetic routes, this compound holds great promise for contributing to advancements in healthcare.
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